

The Evolutionary Genesis of Chorionic Gonadotropin in Primates: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chorionic gonadotrophin*

Cat. No.: B8822707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the evolutionary origins of chorionic gonadotropin (CG) in primates, providing a comprehensive overview of the genetic events, functional adaptations, and experimental methodologies that have shaped our understanding of this critical pregnancy hormone.

Introduction: From Luteinizing Hormone to a Novel Placental Signal

Chorionic gonadotropin (CG) is a glycoprotein hormone essential for the establishment and maintenance of pregnancy in primates, including humans. It is produced by the placenta and acts on the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) in the ovary to stimulate the production of progesterone, which is necessary for maintaining the uterine lining for the developing embryo. The evolution of CG is a classic example of neofunctionalization, where a duplicated gene acquires a new function.

The beta subunit of CG (CGB) evolved from a duplication of the luteinizing hormone beta subunit (LHB) gene. This pivotal event occurred in the common ancestor of anthropoid primates (New World monkeys, Old World monkeys, apes, and humans) after their divergence from tarsiers.^{[1][2]} Strepsirrhine primates, such as lemurs and lorises, and tarsiers possess a single LHB gene and do not produce CG.^{[1][2]}

The Genetic Architecture of the LHB/CGB Locus

The LHB and CGB genes are located in a cluster on chromosome 19 in humans (19q13.33).^[3] This genomic region is characterized by its dynamic evolution, with multiple rounds of gene duplication and conversion events shaping the complement of CGB genes in different primate lineages.

Gene Duplication and Diversification

Following the initial duplication of the LHB gene, the CGB gene underwent further duplications, leading to a variable number of CGB gene copies across primate species. This variation is a hallmark of the ongoing evolution of this gene cluster.

Table 1: Comparative LHB and CGB Gene Copy Numbers in Primates

Primate Lineage	Species	LHB Gene Copy Number	CGB Gene Copy Number
Hominoids	Human (<i>Homo sapiens</i>)	1	6
Chimpanzee (<i>Pan troglodytes</i>)	1	5	
Gorilla (<i>Gorilla gorilla</i>)	1	Potentially up to ~50	
Orangutan (<i>Pongo pygmaeus</i>)	1	5	
Old World Monkeys	Rhesus Macaque (<i>Macaca mulatta</i>)	1	3-4
Dusky Leaf Monkey (<i>Trachypithecus obscurus</i>)	1	6	
Guereza Monkey (<i>Colobus guereza</i>)	1	6	
New World Monkeys	Marmoset (<i>Callithrix jacchus</i>)	1 (pseudogenized)	1
Prosimians	Tarsier (<i>Tarsius syrichta</i>)	1	0
Strepsirrhines (e.g., Lemurs)	1	0	

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Key Molecular Events in the Evolution of Chorionic Gonadotropin

The transformation of a pituitary-expressed luteinizing hormone into a placentially-expressed pregnancy hormone involved a series of crucial molecular changes in the CGB gene.

The Emergence of the C-Terminal Peptide (CTP)

A key innovation in the evolution of CG was the acquisition of a unique carboxy-terminal peptide (CTP). This extension of 24-30 amino acids arose from a single-base deletion in the ancestral CGB gene, which caused a frameshift mutation. This frameshift allowed the translation to continue into the 3'-untranslated region of the ancestral LHB gene, creating the CTP.^[1] The CTP is a site of extensive O-linked glycosylation, which significantly increases the circulatory half-life of CG compared to LH.^[1]

Table 2: Comparison of Circulatory Half-life of LH and CG

Hormone	Primate Species	Circulatory Half-life
Luteinizing Hormone (LH)	Human	~60-90 minutes
Chorionic Gonadotropin (CG)	Human	~24 hours
Luteinizing Hormone (LH)	Rhesus Macaque	Not specified
Chorionic Gonadotropin (CG)	Rhesus Macaque	Not specified
Luteinizing Hormone (LH)	Marmoset	Shorter than human LH
Chorionic Gonadotropin (CG)	Marmoset	Not specified

Data compiled from multiple sources.^{[4][8][9]}

Changes in Gene Expression

The evolution of CG also involved a shift in its primary site of expression from the pituitary gland to the placenta. This was driven by mutations in the promoter region of the CGB gene, leading to the recruitment of new transcription factors that are active in placental trophoblast cells.

Amino Acid Sequence Divergence

While the amino acid sequences of LH β and CG β are highly similar (around 85% identity in humans), specific amino acid substitutions have contributed to their functional divergence.^[8] These changes, particularly in regions involved in receptor binding and signal transduction,

have fine-tuned the biological activity of CG. The C-terminal peptide, in particular, shows significant sequence variation among primates, reflecting its rapid evolution.[10]

Functional Consequences of CG Evolution

The molecular changes in the CGB gene resulted in a hormone with distinct functional properties compared to its ancestral counterpart, LH.

Enhanced Biological Potency

The extended circulatory half-life of CG, conferred by the CTP and its associated glycosylation, allows for sustained stimulation of the corpus luteum during early pregnancy. This prolonged signaling is crucial for maintaining progesterone production until the placenta can take over this function.

Receptor Binding and Signal Transduction

Both LH and CG bind to the same receptor, the LHCGR. However, they can elicit distinct downstream signaling responses. While both hormones activate the canonical Gs-adenylyl cyclase-cAMP pathway, there is evidence for differential activation of other signaling cascades, such as the ERK1/2 and AKT pathways, which may contribute to their distinct physiological roles.[8]

Table 3: Receptor Binding Affinity of LH and CG in Primates

Hormone	Primate Species	Receptor	Binding Affinity (Kd/EC50)
Human LH	Human	LHCGR	EC50 for cAMP: ~530 pM
Human CG	Human	LHCGR	EC50 for cAMP: ~107 pM
Human LH	Rhesus Macaque	LHCGR	Similar high affinity to hCG
Human CG	Rhesus Macaque	LHCGR	Similar high affinity to hLH
Human LH	Murine	Lhr	EC50 for cAMP: ~192 pM
Human CG	Murine	Lhr	EC50 for cAMP: ~18 pM

Data compiled from multiple sources.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols for Studying CG Evolution

The elucidation of the evolutionary history of CG has been made possible through a combination of molecular and functional experimental approaches.

Phylogenetic Analysis

Phylogenetic analysis is used to reconstruct the evolutionary relationships between the LHB and CGB genes in different primate species.

Detailed Methodology for Phylogenetic Analysis:

- Sequence Retrieval: Obtain nucleotide or amino acid sequences of LHB and CGB genes from public databases such as NCBI GenBank.
- Multiple Sequence Alignment: Align the sequences using software like ClustalW or MUSCLE, which are integrated into phylogenetic analysis software packages like MEGA (Molecular

Evolutionary Genetics Analysis).[15]

- Model Selection: Determine the best-fit model of nucleotide or amino acid substitution for the aligned sequences using statistical methods available in software like jModelTest or the model selection tool in MEGA.
- Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as Neighbor-Joining (a distance-based method), Maximum Parsimony, or Maximum Likelihood (character-based methods).[16]
- Tree Validation: Assess the statistical support for the branches of the phylogenetic tree using bootstrap analysis (typically with 1000 replicates).

Functional Assays for Receptor Activation

Functional assays are crucial for comparing the biological activity of LH and CG and for understanding the consequences of specific mutations. cAMP accumulation assays are commonly used to measure the activation of the LHCGR.

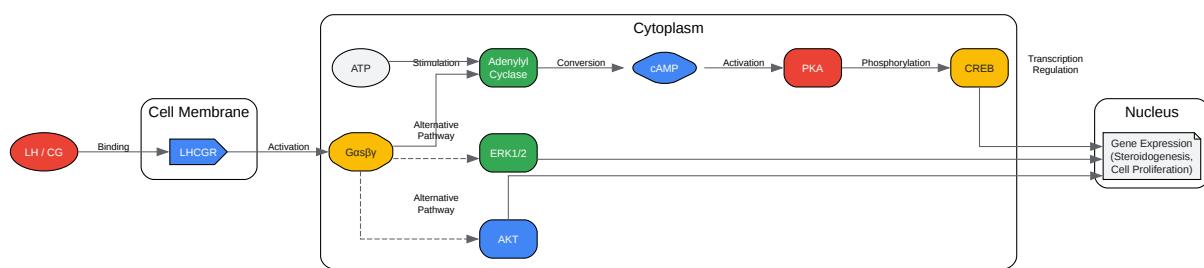
Detailed Methodology for cAMP Functional Assay:

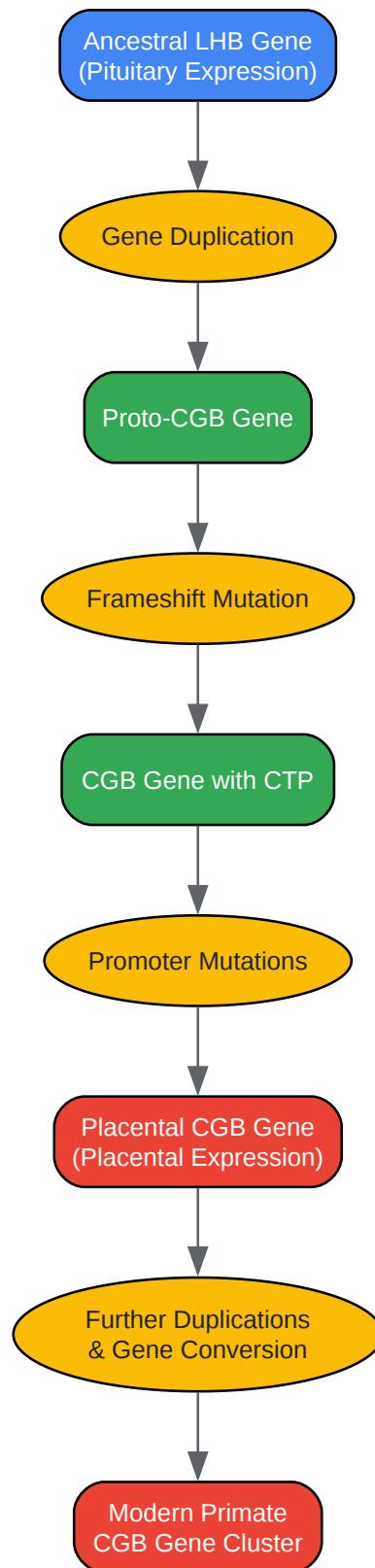
- Cell Culture and Transfection: Culture a suitable cell line, such as HEK293 cells, that does not endogenously express the LHCGR. Transiently transfect the cells with a plasmid encoding the LHCGR.
- Hormone Stimulation: After 24-48 hours, wash the cells and incubate them with varying concentrations of purified LH or CG for a specified period (e.g., 30 minutes to 3 hours) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), or by using a live-cell biosensor assay like the GloSensor™ cAMP Assay.[1][17][18]
- Data Analysis: Plot the cAMP concentration against the hormone concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of hormone that produces 50% of the maximal response).

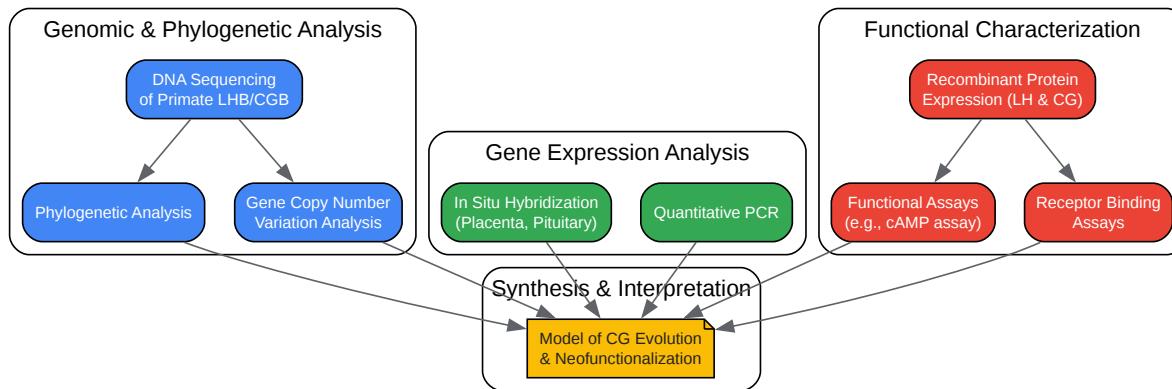
In Situ Hybridization for Gene Expression Analysis

In situ hybridization is used to visualize the location of LHB and CGB mRNA expression within tissues, providing evidence for the shift in expression from the pituitary to the placenta.

Detailed Methodology for In Situ Hybridization:


- **Tissue Preparation:** Fix primate pituitary and placental tissues in 4% paraformaldehyde, followed by dehydration and embedding in paraffin. Section the tissues onto microscope slides.
- **Probe Synthesis:** Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the target LHB or CGB mRNA sequence. A sense probe is used as a negative control.
- **Hybridization:** Deparaffinize and rehydrate the tissue sections. Permeabilize the tissue with proteinase K. Prehybridize the sections and then hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65-70°C).
- **Washing and Antibody Incubation:** Wash the slides to remove unbound probe. Block non-specific binding sites and then incubate with an anti-DIG antibody conjugated to an enzyme such as alkaline phosphatase (AP).
- **Detection:** Wash away the unbound antibody and add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme to produce a colored precipitate at the site of mRNA expression.
- **Imaging:** Mount the slides and visualize the signal using a light microscope.


This protocol is a general guideline and may require optimization for specific tissues and probes.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)


Visualizing the Evolutionary and Functional Landscape

Diagrams are essential for visualizing the complex relationships and processes involved in the evolution of CG.

Signaling Pathway of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Chorionic gonadotropin has a recent origin within primates and an evolutionary history of selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LHB luteinizing hormone subunit beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Genomics and genetics of gonadotropin beta-subunit genes: Unique FSHB and duplicated LHB/CGB loci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High divergence in primate-specific duplicated regions: Human and chimpanzee Chorionic Gonadotropin Beta genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene copy number variation spanning 60 million years of human and primate evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Primate chorionic gonadotropins: antigenic similarities to the unique carboxyl-terminal peptide of HCGbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Primate Testicular Luteinizing Hormone Receptors and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Key Receptor Residues Discriminating Human Chorionic Gonadotropin (hCG)- and Luteinizing Hormone (LH)-Specific Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. digital.library.unt.edu [digital.library.unt.edu]
- 17. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. geisha.arizona.edu [geisha.arizona.edu]
- 20. RNA in situ hybridization [protocols.io]
- 21. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. zfin.org [zfin.org]
- 23. youtube.com [youtube.com]
- To cite this document: BenchChem. [The Evolutionary Genesis of Chorionic Gonadotropin in Primates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822707#evolutionary-origins-of-chorionic-gonadotrophin-in-primates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com